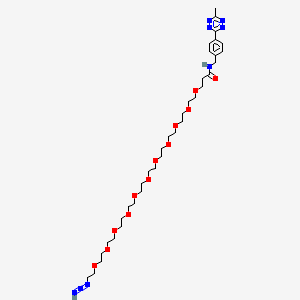
Methyltetrazine-amino-PEG11-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG11-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains both a methyltetrazine group and an azide group. This compound is primarily used in bioorthogonal chemistry, which allows for the labeling and visualization of biomolecules in living systems without interfering with native biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyltetrazine-amino-PEG11-azide is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine and azide groups to a PEG11 spacer. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.
Análisis De Reacciones Químicas
Types of Reactions: Methyltetrazine-amino-PEG11-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group participates in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes.
Substitution Reactions: The azide group can undergo substitution reactions with terminal alkynes and cyclooctyne derivatives.
Common Reagents and Conditions:
Reagents: Carboxylic acids, activated esters, terminal alkynes, cyclooctyne derivatives.
Major Products: The major products formed from these reactions are typically bioconjugates that retain the functional properties of the original biomolecules while incorporating the methyltetrazine and azide groups for further bioorthogonal labeling .
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG11-azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.
Biology: Facilitates the labeling and visualization of biomolecules in living cells and tissues.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Utilized in the production of PEGylated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyltetrazine-amino-PEG11-azide involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes via IEDDA reactions, while the azide group undergoes click chemistry reactions with terminal alkynes and cyclooctyne derivatives. These reactions allow for the selective labeling and visualization of biomolecules without interfering with native biochemical processes .
Comparación Con Compuestos Similares
Methyltetrazine-amino-PEG11-azide is unique due to its dual functionality, combining both methyltetrazine and azide groups. Similar compounds include:
Methyltetrazine-PEG11-NH-Boc: Contains a methyltetrazine group and a Boc-protected amine group.
Methyltetrazinylalanine: A close mimic of phenylalanine used in activity-based protein profiling.
These compounds share similar bioorthogonal properties but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C35H59N8O12+ |
|---|---|
Peso molecular |
783.9 g/mol |
Nombre IUPAC |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C35H58N8O12/c1-31-39-41-35(42-40-31)33-4-2-32(3-5-33)30-37-34(44)6-8-45-10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-29-27-54-25-23-52-21-19-50-17-15-48-13-11-46-9-7-38-43-36/h2-5,36H,6-30H2,1H3/p+1 |
Clave InChI |
NYFWAGUVLBYPIP-UHFFFAOYSA-O |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















